4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a pyridine ring. This compound is of interest due to its potential pharmacological activities, particularly in the fields of antileishmanial and antimalarial research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of targets, including enzymes like nicotinamide phosphoribosyltransferase (nampt) and Succinate Dehydrogenase (SDH) . These enzymes play crucial roles in various biological processes, including metabolism and aging , and energy production .
Mode of Action
It’s suggested that similar compounds may form strong hydrogen bonds with their target enzymes . This interaction could potentially alter the function of the enzyme, leading to changes in the biochemical pathways they regulate.
Biochemical Pathways
For instance, NAMPT is involved in the NAD+ salvage pathway , which is crucial for cellular energy metabolism. On the other hand, SDH is a key enzyme in the citric acid cycle , which is central to aerobic energy production. Therefore, interaction with these enzymes could potentially affect these critical metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its pharmacological properties are being explored for potential therapeutic uses.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: These compounds share the pyrazole ring and have shown similar pharmacological activities.
Imidazole derivatives: These compounds also feature nitrogen-containing heterocycles and are used in similar research applications.
Uniqueness
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to act as an antileishmanial and antimalarial agent sets it apart from other similar compounds .
Properties
IUPAC Name |
4-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-7-15(22-10-11)16(21)18-9-12-3-4-13(17-8-12)14-5-6-19-20(14)2/h3-8,10H,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVNQFDFPWANOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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